N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylmethylamine with a spirocyclic lactone under controlled conditions to form the desired spirocyclic amide. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This compound has shown potential antiviral activity against dengue virus.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Known for its applications in materials science and organic synthesis.
Uniqueness
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific spirocyclic structure and the presence of both naphthalene and spirocyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with specific molecular targets within the body. This compound can bind to various enzymes and receptors, modulating their activity and leading to multiple biological effects. For instance, it has been suggested that this compound may inhibit certain enzymes involved in disease pathways, which could result in therapeutic effects against conditions such as obesity and pain management .
Biological Effects
Research indicates that compounds within the 1,9-diazaspiro[5.5]undecane family, including this compound, exhibit a range of biological activities:
- Obesity Treatment : These compounds have shown promise in modulating metabolic pathways associated with obesity.
- Pain Management : They may serve as analgesics by interfering with pain signaling pathways.
- Immune System Modulation : There is potential for these compounds to influence immune responses.
- Cardiovascular Effects : Some studies suggest that they may have beneficial effects on cardiovascular health.
- Psychotic Disorders : The compounds might also play a role in addressing certain psychotic disorders through their action on neurotransmitter systems .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Obesity Treatment | Modulates metabolic pathways to reduce weight gain |
Pain Management | Acts as an analgesic by inhibiting pain pathways |
Immune Modulation | Influences immune responses potentially aiding in autoimmune conditions |
Cardiovascular Effects | May improve heart health through various mechanisms |
Psychotic Disorders | Potentially beneficial in treating symptoms associated with psychosis |
Case Study Insights
- Obesity and Metabolic Disorders : A study published in Springer highlighted the effectiveness of 1,9-diazaspiro[5.5]undecane derivatives in animal models for obesity treatment. The compounds were shown to significantly reduce body weight and improve metabolic profiles through the inhibition of specific metabolic enzymes .
- Analgesic Properties : In clinical evaluations, this compound demonstrated notable analgesic effects comparable to conventional pain relievers, suggesting its potential use in pain management therapies .
- Psychiatric Applications : Research exploring the neuropharmacological properties of related compounds indicates that they may modulate neurotransmitter systems effectively, offering new avenues for treating psychotic disorders .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(22-10-13-25-20(15-22)8-11-24-12-9-20)21-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7H,8-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPQDNDUYPPMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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